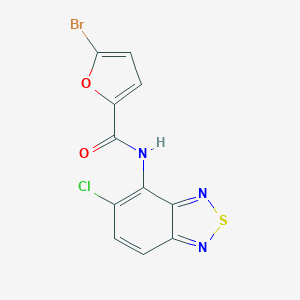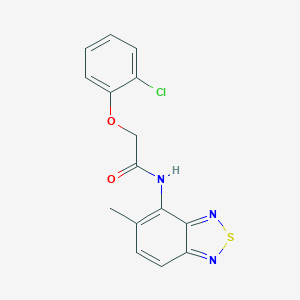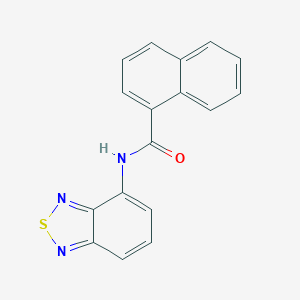
3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide, also known as GW 501516, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was initially developed as a treatment for metabolic and cardiovascular diseases, but it has also been studied for its potential as a performance-enhancing drug. In
Mécanisme D'action
3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn improves insulin sensitivity and reduces inflammation. Furthermore, activation of PPARδ has been shown to increase the expression of genes involved in muscle fiber type switching, leading to improved endurance and muscle function.
Biochemical and Physiological Effects:
3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. In addition, it has been shown to improve insulin sensitivity, reduce inflammation, and increase endurance and muscle function. However, there are also potential risks associated with the use of 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516, including liver toxicity and cancer risk.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 in lab experiments is its high potency and selectivity for PPARδ. This allows for precise control of the target pathway and reduces the risk of off-target effects. Furthermore, 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 has a long half-life, which allows for less frequent dosing in animal models. However, there are also limitations to using 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 in lab experiments, including the potential for liver toxicity and the need for careful dosing to avoid potential adverse effects.
Orientations Futures
There are several potential future directions for research on 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516. One area of interest is its potential as a treatment for neurodegenerative diseases, as it has been shown to improve mitochondrial function and reduce inflammation in animal models. Another area of interest is its potential as a performance-enhancing drug, as it has been shown to increase endurance and muscle function. However, more research is needed to fully understand the risks and benefits of using 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 in humans. Additionally, there is a need for further investigation into the potential risks associated with the use of 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516, particularly with regard to liver toxicity and cancer risk.
Méthodes De Synthèse
The synthesis of 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4,5-dibromoquinoline to form the desired product, 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide. The purity of the final product is typically confirmed using high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
Applications De Recherche Scientifique
3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase mitochondrial biogenesis in animal models. In addition, 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 has been investigated for its potential as a treatment for cancer, neurodegenerative diseases, and muscle wasting disorders. Furthermore, 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 has been studied for its potential as a performance-enhancing drug, as it has been shown to increase endurance and improve muscle function in animal models.
Propriétés
Formule moléculaire |
C17H12Br2N2O2 |
|---|---|
Poids moléculaire |
436.1 g/mol |
Nom IUPAC |
3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C17H12Br2N2O2/c1-23-16-12(8-10(18)9-13(16)19)17(22)21-15-6-2-5-14-11(15)4-3-7-20-14/h2-9H,1H3,(H,21,22) |
Clé InChI |
SCNUHFOXEWPNKF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1C(=O)NC2=CC=CC3=C2C=CC=N3)Br)Br |
SMILES canonique |
COC1=C(C=C(C=C1Br)Br)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244254.png)
![N-(6-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244258.png)
![N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244259.png)
![N-(6-{[(2-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244261.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B244262.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3-methoxybenzamide](/img/structure/B244263.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B244264.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide](/img/structure/B244265.png)
![N-(6-{[(4-chlorophenyl)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244266.png)




![4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244275.png)